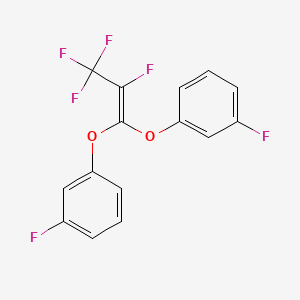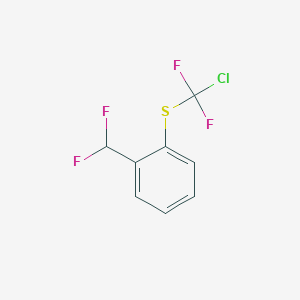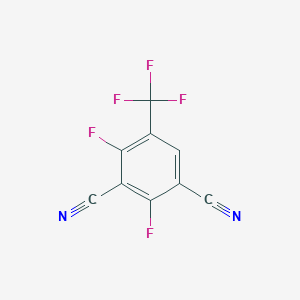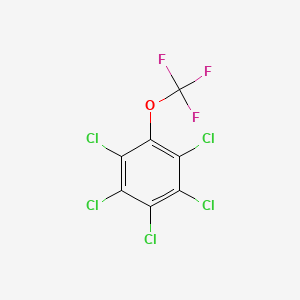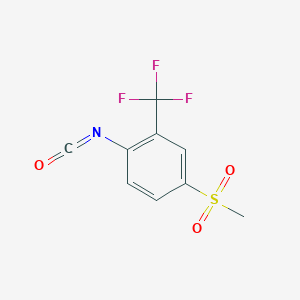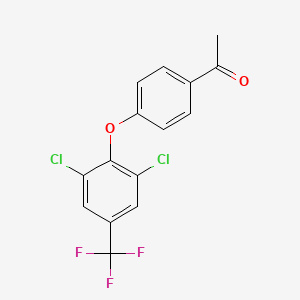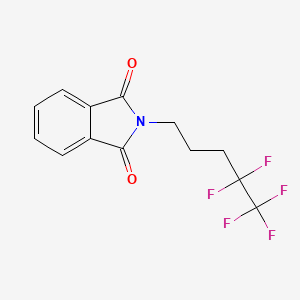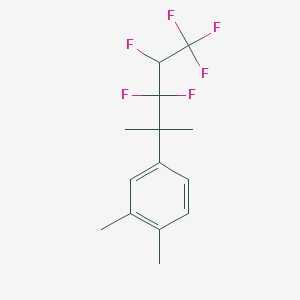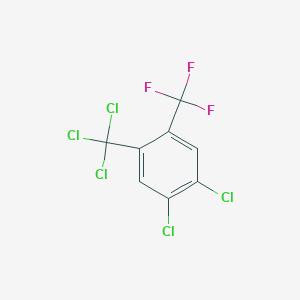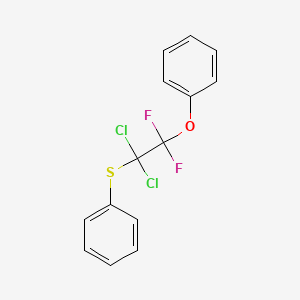
1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide (95%) is a synthetic organic compound, also known as DFPEPS, that is used in various scientific research applications. It is a colorless, volatile liquid with a boiling point of ~115°C and a melting point of -20°C. DFPEPS has a wide range of applications, from drug discovery to chemical synthesis.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% has been used extensively in various scientific research applications, such as drug discovery and chemical synthesis. It has been used in the synthesis of various drugs, such as antifungal agents and anti-cancer drugs. Additionally, 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% has been used as a reagent in the synthesis of other compounds, such as amines and alcohols.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% is not yet fully understood. However, it is believed that the compound acts as a proton acceptor, which allows it to interact with other molecules and form new compounds. Additionally, 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% is believed to be able to form hydrogen bonds with other molecules, which allows it to interact with them and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% are not yet fully understood. However, it has been shown to have some anti-inflammatory and anti-cancer effects in laboratory studies. Additionally, 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% has been shown to have some anti-fungal activity in laboratory studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% in laboratory experiments include its low cost and ease of synthesis. Additionally, 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, there are some limitations to using 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% in laboratory experiments. For example, the compound is volatile and can easily evaporate, which can lead to loss of material. Additionally, the compound is not very soluble in water, making it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% research. For example, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further studies could be done to explore the potential applications of 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% in drug discovery and chemical synthesis. Additionally, further research could be done to explore the potential of 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% as an anti-inflammatory and anti-cancer agent. Finally, further studies could be done to explore the potential of 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% in the synthesis of other compounds, such as amines and alcohols.
Synthesemethoden
1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% is synthesized by the reaction of 1,1-dichloro-2,2-difluoroethyl phenyl sulfide with 2-chloro-2-phenoxyethanol in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of ~90°C for ~30 minutes. The reaction results in the formation of the desired product, 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95%, in yields of ~70%.
Eigenschaften
IUPAC Name |
(1,1-dichloro-2,2-difluoro-2-phenoxyethyl)sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F2OS/c15-13(16,20-12-9-5-2-6-10-12)14(17,18)19-11-7-3-1-4-8-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLQUTIDBZCVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(SC2=CC=CC=C2)(Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

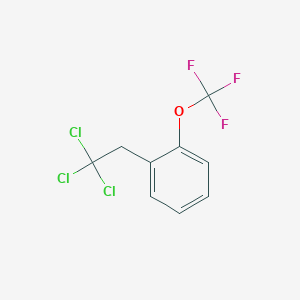
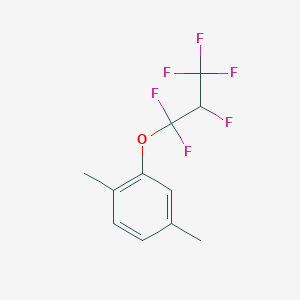
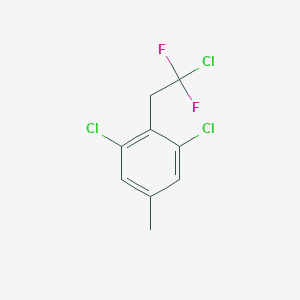
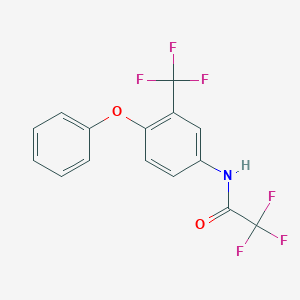
![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)
